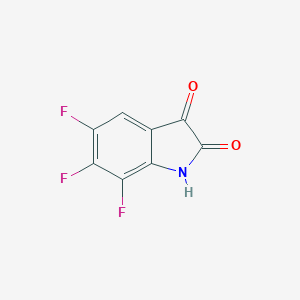

5,6,7-Trifluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trifluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUYIHPRMAETGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439585 | |

| Record name | 5,6,7-Trifluoroindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107583-37-9 | |

| Record name | 5,6,7-Trifluoroindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5,6,7 Trifluoroindoline 2,3 Dione

Reactivity at the Carbonyl Centers (C-2 and C-3) of 5,6,7-Trifluoroindoline-2,3-dione

The indoline-2,3-dione core contains two carbonyl groups: an amide carbonyl at the C-2 position and a ketone carbonyl at the C-3 position. The C-3 ketone is significantly more electrophilic and serves as the primary site for nucleophilic attack and condensation reactions. The electron-withdrawing effect of the adjacent trifluorinated ring further amplifies the electrophilic nature of this position.

Nucleophilic addition to the C-3 carbonyl is a cornerstone of isatin (B1672199) chemistry, leading to a vast array of more complex heterocyclic structures. d-nb.info This reactivity is preserved and often enhanced in this compound.

The C-3 carbonyl of this compound readily undergoes condensation reactions with primary amino compounds to form the corresponding C-3 substituted derivatives. These reactions typically proceed by heating the reactants in a suitable solvent, often with acid catalysis. redalyc.orgpeerj.com

Imines (Schiff Bases): Reaction with primary amines furnishes 3-imino-5,6,7-trifluoroindolin-2-ones. The imine functional group is a valuable pharmacophore and a versatile synthetic intermediate. redalyc.orgnih.gov

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines yields 3-hydrazono-5,6,7-trifluoroindolin-2-ones. jocpr.comnih.gov These derivatives are stable compounds and can serve as precursors for further heterocyclic synthesis. ekb.egresearchgate.net

Thiosemicarbazones: Reaction with thiosemicarbazide (B42300) results in the formation of this compound-3-thiosemicarbazone. Thiosemicarbazones are a well-studied class of compounds with significant biological activities. jrespharm.comnih.govresearchgate.net

Table 1: Condensation Reactions at the C-3 Carbonyl

| Reactant | Product Class | General Structure of Product |

| Primary Amine (R-NH₂) | Imine | 3-(Arylimino)-5,6,7-trifluoroindolin-2-one |

| Hydrazine (NH₂NH₂) | Hydrazone | 5,6,7-Trifluoro-3-(hydrazono)indolin-2-one |

| Thiosemicarbazide | Thiosemicarbazone | 2-(5,6,7-Trifluoro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide |

The electrophilic C-3 carbonyl is a key component in the synthesis of spirooxindoles, a class of compounds where the C-3 carbon of the oxindole (B195798) ring is shared with another ring system. semanticscholar.org These structures are prevalent in natural products and pharmaceuticals. nih.govmdpi.com The synthesis of spiroheterocycles from this compound can be achieved through several strategies, most notably multicomponent reactions and cycloadditions. beilstein-journals.org

In a typical multicomponent reaction, this compound, an amine, and a compound with an active methylene (B1212753) group can react to form complex spiroheterocycles in a single step. beilstein-journals.org Another powerful method is the 1,3-dipolar cycloaddition reaction. For instance, an azomethine ylide, generated in situ from the condensation of an α-amino acid with the isatin derivative, can react with a dipolarophile to yield spiro-pyrrolidinyl oxindoles. nih.gov The electron-deficient nature of the trifluorinated isatin likely facilitates these cycloaddition reactions.

Table 2: Examples of Spiroheterocycle Synthesis from Isatins

| Reaction Type | Reactants | Spiro-Ring Formed |

| Three-Component Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Dihydropyridine beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | Pyrrolidine/Oxazolidine mdpi.comnih.gov |

| Thiol Addition/Cyclization | Isatin-3-imine, Thioglycolic Acid | Thiazolidine mdpi.com |

The C-3 keto group of this compound can be protected by converting it into a ketal. This reaction is typically carried out by treating the dione (B5365651) with an alcohol or a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and conditions that remove water. masterorganicchemistry.comorganic-chemistry.org The C-2 amide carbonyl is significantly less reactive and does not typically undergo this transformation under standard ketalization conditions.

The formation of the ketal is a reversible process. The ketal can be hydrolyzed back to the dione by treatment with aqueous acid, making it a useful protecting group strategy in multistep syntheses. masterorganicchemistry.comorganic-chemistry.org The use of diols like ethylene glycol results in the formation of a stable five-membered cyclic ketal, known as a spiro[1,3-dioxolane-2,3'-indoline] derivative.

The two carbonyl groups of this compound exhibit different reactivities towards reducing and oxidizing agents, allowing for selective transformations.

Selective Reduction: The C-3 keto group is more susceptible to reduction than the C-2 amide carbonyl.

Reduction to Hydroxyindolinone: Using mild reducing agents like sodium borohydride, the C-3 ketone can be selectively reduced to a hydroxyl group, yielding 5,6,7-trifluoro-3-hydroxyindolin-2-one (a trifluorinated dioxindole).

Reduction to Oxindole: A more vigorous reduction, for example using catalytic hydrogenation or certain hydride reagents, can reduce the C-3 carbonyl to a methylene (CH₂) group, affording 5,6,7-trifluoroindolin-2-one (B13027746) (a trifluorinated oxindole).

Selective Oxidation: The oxidation of the isatin core itself is less common. However, the sulfur atom in derivatives like thiosemicarbazones can be oxidized. More relevant is the oxidation of other substrates using the isatin system as a scaffold. For instance, benzo[d]isothiazol-3(2H)-ones, which share structural similarities, can be selectively oxidized at the sulfur atom to form sulfoxides using reagents like Selectfluor. mdpi.com While not a direct oxidation of the dione system, this highlights the potential for selective redox chemistry on related heterocyclic frameworks.

Nucleophilic Addition and Condensation Reactions

Reactivity of the Trifluorinated Aromatic Ring

The benzene (B151609) portion of the this compound molecule is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the fused pyrrolidine-2,3-dione (B1313883) ring. This electron deficiency makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .

In an SNAr reaction, a potent nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. Fluorine, while not a traditional good leaving group in SN1 or SN2 reactions, is an excellent leaving group in SNAr reactions on activated rings. The reaction typically proceeds via a stabilized anionic intermediate known as a Meisenheimer complex. The positions ortho and para to the electron-withdrawing dione ring system are the most activated sites for attack. Given the 5,6,7-substitution pattern, the fluorine at the C-5 position is particularly activated.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-6,7-difluoroindoline-2,3-dione |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-6,7-difluoroindoline-2,3-dione |

| Amine | Ammonia (B1221849) (NH₃), Alkylamines | 5-Amino-6,7-difluoroindoline-2,3-dione |

| Azide | Sodium Azide (NaN₃) | 5-Azido-6,7-difluoroindoline-2,3-dione |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic rings. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.compressbooks.pub The presence of strong electron-withdrawing groups is crucial as they stabilize the negative charge of this intermediate, thereby accelerating the reaction. byjus.com

The three fluorine atoms on the indoline-2,3-dione core have a profound activating effect on the aromatic ring for SNAr reactions. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which significantly lowers the electron density of the benzene ring. This electron deficiency makes the aromatic carbons highly electrophilic and susceptible to attack by nucleophiles.

In this compound, the fluorine atoms serve a dual role. They strongly activate the ring towards nucleophilic attack and can also act as leaving groups. masterorganicchemistry.com The rate of SNAr reactions is often enhanced by the presence of multiple electron-withdrawing groups. pressbooks.pub The regioselectivity of these reactions is dictated by the positions of the activating groups. Nucleophilic attack will preferentially occur at the carbon positions bearing a fluorine atom, as this allows the negative charge in the intermediate Meisenheimer complex to be stabilized by the adjacent electron-withdrawing groups.

While this compound does not inherently contain a nitro group, considering its displacement in a hypothetical nitro-substituted analogue (e.g., 5-Fluoro-6-nitro-7-fluoroindoline-2,3-dione) is instructive for understanding competitive SNAr reactivity. Both the nitro group and fluorine are effective activating groups and potential leaving groups in SNAr reactions. sci-hub.sersc.org

The displacement selectivity between a nitro group and a fluorine atom depends on several factors, including the nature of the nucleophile and the reaction conditions. sci-hub.sersc.org Generally, the nitro group is a powerful activating group, and its displacement is often competitive with that of fluorine. sci-hub.se The mechanism involves the attack of a nucleophile at the carbon bearing the leaving group (either -NO₂ or -F) to form the σ-complex intermediate. The subsequent departure of the leaving group restores aromaticity. The relative mobility of the nitro group versus fluorine is influenced by the nucleophile's "hardness" or "softness" and the reaction temperature, with selectivity often being entropically controlled. sci-hub.se

Electrophilic Aromatic Substitution (EAS) with Fluorine Deactivation

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reaction proceeds through a high-energy carbocation intermediate (an arenium ion), and its rate is highly sensitive to the substituents on the aromatic ring. uomustansiriyah.edu.iq

In the case of this compound, the aromatic ring is severely deactivated towards electrophilic attack. The three fluorine atoms exert a strong inductive electron-withdrawing effect, which destabilizes the positively charged arenium ion intermediate required for EAS. mnstate.edu This deactivation makes standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions extremely difficult to achieve under normal conditions. While halogens are typically ortho-, para-directing, their deactivating effect is dominant, making substitution at any position energetically unfavorable. mnstate.edu

| Substituent Type | Effect on Ring | Influence on EAS Rate | Example Groups |

|---|---|---|---|

| Activating | Electron-donating | Increases rate | -NH₂, -OH, -CH₃ |

| Deactivating | Electron-withdrawing | Decreases rate | -NO₂, -CN, -CF₃, -F, -Cl |

Functionalization through Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium or iron, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While the direct cross-coupling of C-F bonds is challenging, it is an area of active research, with methods emerging that utilize specific catalyst systems or photoredox catalysis to functionalize even unactivated fluoroarenes. nih.gov

For a molecule like this compound, derivatization of the aromatic ring via cross-coupling would likely require conversion of one of the existing groups into a better leaving group (e.g., triflate) or C-H activation strategies. However, the most synthetically accessible handle for cross-coupling is the indoline (B122111) nitrogen, as discussed in the N-arylation section below. Should functionalization of the aromatic core be desired, reactions like the Suzuki-Miyaura coupling could be employed on a suitably modified substrate. sigmaaldrich.com

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide/Triflate + Organoboron Reagent | Palladium | C-C |

| Buchwald-Hartwig | Aryl Halide/Triflate + Amine/Amide | Palladium | C-N |

| Chan-Lam | Aryl Boronic Acid + N-H or O-H compound | Copper | C-N, C-O |

| Kumada | Aryl Halide/Triflate + Grignard Reagent | Nickel, Iron | C-C |

N-Substitution and Derivatization of this compound

The nitrogen atom of the indoline ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups. The acidity of the N-H proton makes it amenable to deprotonation, forming an anion that can react with various electrophiles.

Alkylation, Acylation, and Arylation at the Indoline Nitrogen

The nucleophilic character of the indoline nitrogen, especially after deprotonation, facilitates its reaction with alkylating, acylating, and arylating agents.

N-Alkylation: This is typically achieved by treating the indoline-2,3-dione with a base followed by an alkyl halide or tosylate. beilstein-journals.org The choice of base and solvent can influence the reaction's efficiency and selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comd-nb.info The reaction can be performed under conventional heating or using mechanochemical methods, which offer a solvent-free alternative. beilstein-journals.org

N-Acylation: The introduction of an acyl group at the nitrogen position can be accomplished using acyl halides or anhydrides, often in the presence of a base. researchgate.net This reaction transforms the secondary amine functionality into an imide, altering the electronic and steric properties of the molecule.

N-Arylation: The formation of an N-aryl bond is a synthetically valuable transformation. nih.gov Classic methods include the Ullmann condensation and the Buchwald-Hartwig amination. The Chan-Lam coupling, which uses copper catalysts and arylboronic acids, offers a milder alternative for N-arylation under aerobic conditions. mdpi.com These reactions provide access to a broad range of N-aryl-indoline-2,3-dione derivatives. organic-chemistry.org

| Transformation | Reagent Type | Typical Conditions | Reference Principle |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., NaH, K₂CO₃) in THF or DMF | beilstein-journals.orgd-nb.info |

| N-Acylation | Acyl Halides (RCOCl), Anhydrides | Base (e.g., Pyridine, Et₃N) | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides (Ar-X) | Palladium catalyst, phosphine (B1218219) ligand, base | organic-chemistry.org |

| N-Arylation (Chan-Lam) | Aryl Boronic Acids (Ar-B(OH)₂) | Copper catalyst (e.g., Cu(OAc)₂), base, air | mdpi.com |

Advanced Synthetic Applications of 5,6,7 Trifluoroindoline 2,3 Dione in Organic Synthesis

5,6,7-Trifluoroindoline-2,3-dione as a Key Building Block

The trifluorinated indoline-2,3-dione scaffold is a synthetically attractive starting material due to its activated carbonyl groups and the potential for subsequent chemical modifications. The fluorine atoms significantly influence the reactivity of the molecule, making it a superior substrate for various synthetic operations compared to its non-fluorinated counterpart.

Precursor for Complex Fluorinated Heterocycles

This compound is an exceptional precursor for the synthesis of diverse and complex fluorinated heterocyclic systems. The introduction of fluorine into N-heterocycles can profoundly alter their physical and chemical properties, including stability, basicity, and hydrogen-bonding capabilities, which is highly beneficial in fields like medicinal chemistry. beilstein-journals.org The dione's C-3 keto-carbonyl is highly electrophilic and readily participates in condensation reactions with a variety of nucleophiles.

For instance, in reactions analogous to those used for standard isatins, it can react with compounds containing active methylene (B1212753) groups, amines, and hydrazines to forge new carbon-carbon and carbon-nitrogen bonds, leading to a host of fluorinated derivatives. These reactions are often the entry point for constructing more elaborate heterocyclic frameworks that are otherwise difficult to access. researchgate.netmdpi.com The synthesis of fluorinated 3-aminobenzofurans from related perfluorinated precursors highlights the utility of tandem SNAr-cyclocondensation strategies, a principle applicable to the derivatization of trifluoroindoline-2,3-dione. rsc.org

Table 1: Representative Reactions for Heterocycle Synthesis This table is illustrative, based on the known reactivity of isatin (B1672199) derivatives.

| Reactant | Product Type | Potential Heterocyclic Core |

|---|---|---|

| o-Phenylenediamine | Condensation | Fluorinated Tryptophan-Quinoxaline derivatives |

| Thiosemicarbazide (B42300) | Cyclocondensation | Fluorinated Isatin-β-thiosemicarbazones |

| Malononitrile (B47326) | Knoevenagel Condensation | Fluorinated 2-oxoindolin-3-ylidene derivatives |

Synthesis of Spirocyclic Systems Bearing the Trifluorinated Indoline (B122111) Core

Spirooxindoles are a prominent class of compounds in drug discovery, valued for their rigid three-dimensional structures. beilstein-journals.orgmdpi.com this compound is an ideal substrate for constructing spirocyclic systems containing a trifluorinated indoline core. The electron-deficient nature of the C-3 carbonyl group facilitates its participation in multicomponent reactions and cycloadditions.

One of the most powerful methods for creating these structures is the [3+2] cycloaddition reaction. Methodologies developed for other isatins, such as their reaction with azomethine ylides (generated in situ from an amino acid and an aldehyde), can be applied to the trifluorinated analogue to produce complex spiro-pyrrolidinyl-oxindoles. beilstein-journals.org Similarly, three-component reactions involving this compound, an amine, and a cyclic active methylene compound like cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org The use of this fluorinated building block ensures that the resulting spirocycles possess the unique physicochemical properties imparted by the fluorine atoms. nih.gov

Table 2: Examples of Spirocycle Synthesis Strategies

| Reaction Type | Key Reagents | Resulting Spiro-System |

|---|---|---|

| [3+2] Cycloaddition | Sarcosine, an Aldehyde | Spiro[pyrrolidine-3,3'-oxindole] |

| Three-Component Reaction | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] |

| Condensation | 2-Aminonorbornene carboxamide | Spiro[quinazoline-2,3′-indoline] |

Construction of Fused and Bridged Polycyclic Scaffolds

Beyond spirocycles, this compound serves as a platform for building fused and bridged polycyclic frameworks, which are central architectures in many natural products. nih.gov The reactivity of the enone-like double bond that can be formed from the dione (B5365651) core allows it to participate as a dienophile in Diels-Alder ([4+2] cycloaddition) reactions. This strategy provides a direct route to complex, fused-ring systems incorporating the trifluorinated indoline moiety.

Furthermore, annulation reactions offer a powerful tool for constructing fused systems. nih.govfrontiersin.org For example, transition-metal-catalyzed reactions can be employed to fuse additional rings onto the indoline scaffold. The development of substrate-dependent divergent annulation reactions of indole (B1671886) derivatives with 1,2-diaza-1,3-dienes to form either tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles showcases the potential for creating diverse polycyclic fused indoline scaffolds from related precursors. nih.gov These strategies can be adapted for this compound to generate novel, fluorine-containing polycyclic molecules with significant structural rigidity and complexity. mdpi.commdpi.com

Role in the Development of Specialty Organic Reagents and Catalysts

The unique electronic features of this compound also position it as a valuable starting material for the design of specialized reagents and catalysts for advanced organic synthesis.

Design of Fluorinated Lewis Acid Catalysts Derived from Indoline-2,3-dione Frameworks

Lewis acid catalysis is a fundamental tool in organic chemistry. nih.govnih.gov The development of novel Lewis acids with tailored reactivity and selectivity is an ongoing area of research. The indoline-2,3-dione framework, when appropriately modified, can serve as a ligand for a metal center, thereby creating a Lewis acid catalyst.

By using this compound, one can design highly electron-deficient ligands. The strong electron-withdrawing effect of the three fluorine atoms would significantly modulate the electronic properties of any coordinated metal center, enhancing its Lewis acidity. For instance, a Schiff base ligand could be formed by condensing the C-3 carbonyl of the dione with a primary amine. This fluorinated ligand could then be complexed with a metal salt (e.g., Zn(OTf)₂, Cu(OTf)₂, Mg(OTf)₂) to generate a new class of fluorinated Lewis acid catalysts. nih.gov Such catalysts could exhibit unique reactivity in transformations like Diels-Alder, Friedel-Crafts, and aldol (B89426) reactions, potentially outperforming non-fluorinated analogues due to the enhanced electrophilicity of the metal center. mdpi.com The design principles for boron-based Lewis acids, where electron-withdrawing groups enhance catalytic activity, support this concept. mdpi.com

Utility in Catalyst Design for Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. beilstein-journals.orgresearchgate.netrsc.org this compound can be utilized as a scaffold for the development of novel chiral catalysts and ligands for asymmetric transformations.

The N-H group of the indoline ring provides a convenient handle for the introduction of a chiral auxiliary. For example, acylation or alkylation of the nitrogen atom with a chiral moiety (e.g., a derivative of a natural amino acid like proline) would produce a chiral, trifluorinated indoline-2,3-dione derivative. researchgate.netnuph.edu.ua This new chiral entity could itself function as an organocatalyst or, more commonly, act as a chiral ligand for a metal-based catalyst. A chiral ligand derived from this scaffold, when complexed with a metal like palladium, rhodium, or copper, could be employed in a variety of asymmetric reactions, including hydrogenations, C-H functionalizations, and cycloadditions, to induce high levels of enantioselectivity. nih.gov The rigidity of the indoline core combined with the electronic influence of the fluorine atoms could lead to catalysts with superior performance and unique selectivity profiles.

Application in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. tcichemicals.comorganic-chemistry.org These reactions are highly valued for their atom economy, reduction of waste, and ability to rapidly generate large collections of structurally diverse molecules, making them an ideal tool for the creation of chemical libraries for drug discovery and high-throughput screening. nih.govnih.gov

The isatin scaffold, and specifically its fluorinated derivatives like this compound, is a privileged starting material in MCRs. The electrophilic C3-carbonyl group of the indoline-2,3-dione core readily participates in reactions with a wide array of nucleophiles, initiating a cascade of bond-forming events to produce a variety of heterocyclic systems. The incorporation of the trifluoro-substituted benzene (B151609) ring is of particular interest in medicinal chemistry, as fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.

A predominant application of this compound in MCRs is the synthesis of spirooxindole libraries. researchgate.net Spirooxindoles, which feature a spiro-fused ring system at the C3 position of the oxindole (B195798) core, are prevalent in numerous natural products and exhibit a wide range of biological activities. mdpi.com Three-component reactions are commonly employed to generate these scaffolds.

A representative three-component reaction involves the condensation of an isatin derivative (such as this compound), an active methylene compound (like malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound (such as dimedone or a pyrazolone (B3327878) derivative). mdpi.comresearchgate.net These reactions are often catalyzed by a base or a Lewis acid and can be accelerated using microwave irradiation. nih.govd-nb.info The process typically begins with a Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and a subsequent intramolecular cyclization and dehydration to yield the final spiro-fused product.

The diversity of the resulting chemical library can be easily expanded by varying each of the three components. Utilizing this compound anchors the fluorinated oxindole core, while a broad selection of active methylene compounds and 1,3-dicarbonyls allows for extensive diversification around the spiro-center, leading to libraries of novel compounds for biological evaluation.

Table 1: Representative Three-Component Reaction for Spirooxindole Synthesis

This table outlines a typical multicomponent reaction using an isatin derivative to generate a spiro[pyrano[2,3-c]pyrazole-4,3'-indoline] scaffold, a common core structure in chemical libraries.

| Reactant 1 (Isatin) | Reactant 2 (Active Methylene) | Reactant 3 (1,3-Dicarbonyl) | Catalyst/Conditions | Product Scaffold | Typical Yield |

| This compound | Malononitrile | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Sodium Acetate / Ethanol, Reflux | 6'-Amino-2-oxo-5,6,7-trifluoro-3'-(trifluoromethyl)-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | High |

| N-Methylisatin | Ethyl Cyanoacetate | Dimedone | Piperidine / Ethanol, Reflux | Spiro[chromene-4,3'-indoline] | 80-90% |

| Isatin | Malononitrile | 4-Hydroxycoumarin | L-proline / Water, 80 °C | Spiro[chromeno[4,3-b]pyran-4,3'-indoline] | Good-Excellent |

| 5-Bromoisatin | Malononitrile | Barbituric Acid | Acetic Acid / Reflux | Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] | >85% |

Table 2: Scaffolds Generated from Isatin-Based Multicomponent Reactions

The versatility of the isatin core in MCRs allows for the generation of a wide array of structurally diverse heterocyclic scaffolds, crucial for building comprehensive chemical libraries.

| Scaffold Class | Rings Fused to Oxindole | Typical MCR Type | Common Reactants |

| Spiro-pyrrolidines | Five-membered nitrogen heterocycle | 1,3-Dipolar Cycloaddition | Amino acids, Alkenes |

| Spiro-pyrazoles | Five-membered nitrogen heterocycle | Condensation-Cyclization | Hydrazines, 1,3-Dicarbonyls |

| Spiro-pyrans/chromenes | Six-membered oxygen heterocycle | Knoevenagel-Michael Addition-Cyclization | Malononitrile, 1,3-Dicarbonyls (Dimedone, 4-Hydroxycoumarin) |

| Spiro-dihydropyridines | Six-membered nitrogen heterocycle | Hantzsch-like reaction | β-Ketophosphonates, Primary amines |

| Spiro-pyrrolizidines | Fused five-membered nitrogen heterocycles | 1,3-Dipolar Cycloaddition | Proline or Sarcosine, Dienes |

Computational and Theoretical Investigations of 5,6,7 Trifluoroindoline 2,3 Dione

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are fundamental to characterizing the molecular and electronic structure of 5,6,7-Trifluoroindoline-2,3-dione. These calculations provide insights into electron distribution, bonding, and molecular geometry.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. scispace.com It is based on the principle that the ground-state energy of a many-electron system can be determined from the electron density. scispace.com DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. scispace.com Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly used to optimize geometries and calculate electronic properties. researchgate.netnih.govmdpi.com

For this compound, DFT calculations would be crucial for understanding the impact of the three fluorine atoms on the electronic properties of the indoline-2,3-dione core. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. mdpi.com In related fluoro-isatin derivatives that were incorporated into triazoles, Frontier Molecular Orbital (FMO) analysis revealed that the inclusion of the triazole moiety improved the pharmacological activities of the resulting compounds. researchgate.net

DFT can also be used to calculate and visualize the distribution of electron density and the electrostatic potential, highlighting the electron-rich carbonyl groups and the electron-withdrawing effects of the fluorine atoms. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. The table below illustrates typical physicochemical properties that can be calculated for similar heterocyclic compounds.

| Calculated Property | Description |

| Number of heavy atoms | Total count of non-hydrogen atoms in the molecule. |

| Fraction Csp3 | The ratio of sp3 hybridized carbon atoms to the total number of carbon atoms. |

| Number of rotatable bonds | Count of bonds that allow free rotation, influencing conformational flexibility. |

| Number of H-bond acceptors | Number of atoms capable of accepting a hydrogen bond. |

| Number of H-bond donors | Number of atoms capable of donating a hydrogen bond. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a descriptor used to predict drug transport properties. |

Table 1: Examples of computationally derived physicochemical properties for heterocyclic compounds. Data is illustrative and based on general capabilities of computational chemistry software for similar molecules. ambeed.com

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the five-membered ring has limited flexibility but can adopt non-planar conformations. Computational methods, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the most stable conformers. soton.ac.ukmdpi.com

Studies on similar heterocyclic systems, such as lactones and imidazolidin-4-ones, have demonstrated the power of computational analysis in understanding conformational preferences. ethz.chrsc.org For example, in γ-valerolactone, calculations showed an equilibrium between two envelope conformations, while for ε-caprolactone, a chair form was found to be the most stable. rsc.org In the case of 5-benzylimidazolidin-4-ones, quantum-chemical calculations successfully predicted the most stable conformer, which matched the one observed in the crystal structure, although the energy differences between conformers were small, suggesting free rotation at ambient temperatures. ethz.ch

For this compound, theoretical calculations would explore the puckering of the five-membered ring and the orientation of the fluorine atoms relative to the plane of the benzene (B151609) ring. The relative energies of different conformers can be calculated to determine their populations at thermal equilibrium. The introduction of the three fluorine atoms can significantly influence the conformational landscape due to steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. soton.ac.ukbeilstein-journals.org

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways.

Transition State Analysis and Reaction Pathway Elucidation

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are widely used to locate and characterize transition states. researchgate.net By calculating the energy profile of a reaction, chemists can distinguish between different possible mechanisms, such as concerted or stepwise pathways. researchgate.net

A computational study on the nucleophilic aromatic substitution of 4,6-dinitroisoindoline-1,3-dione with triazole isomers provides a relevant example. researchgate.net Using DFT/B3LYP calculations, researchers investigated whether the reaction proceeded through a one-step concerted mechanism or a two-step addition-elimination mechanism. The calculations supported the formation of a transition state via a one-step concerted pathway for the displacement of the nitro groups. researchgate.net For reactions involving this compound, similar computational approaches could be employed to elucidate reaction mechanisms, such as its condensation reactions or nucleophilic substitutions.

The following table summarizes key energetic parameters typically calculated in mechanistic studies.

| Parameter | Significance | Example from a Related Study |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. Determines reaction rate. | Calculated for concerted vs. stepwise pathways to determine the most likely mechanism. researchgate.net |

| Reaction Energy (ΔEr) | The overall energy change of the reaction (difference between products and reactants). | Determines if the reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | Thermodynamic potential that can be used to calculate the maximum reversible work. | Used to determine the spontaneity of a reaction under constant pressure and temperature. researchgate.net |

Table 2: Key energetic parameters calculated in computational mechanistic studies. Information is based on methodologies applied to analogous compounds. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions

Many reactions involving polyfunctional molecules like this compound can yield multiple products. Predicting the regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the preferred formation of one stereoisomer) is a significant challenge that computational methods can address.

Theoretical calculations can predict the outcome of a reaction by comparing the activation energies of the transition states leading to different products. The pathway with the lower energy barrier will be kinetically favored. For instance, in the derivatization of indazoles, a protecting group was used to direct regioselective lithiation at the C-3 position. researchgate.net Similarly, computational studies on the reaction of 4,6-dinitroisoindoline-1,3-dione revealed that the nucleophilic attack occurred preferentially at the peri-position rather than the sterically more accessible para-position. researchgate.net This regioselectivity was explained by the stabilization of the corresponding transition state through an intramolecular hydrogen bond. researchgate.net

For this compound, which has multiple potential reaction sites (the C-4 position on the benzene ring, the N-H group, and the two carbonyl groups), DFT calculations could predict the regioselectivity of derivatization reactions by evaluating the stability of the various possible transition states. This predictive power is essential for designing efficient and selective synthetic routes. nih.govdiva-portal.org

Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the structure, stability, and function of molecules in condensed phases. The presence of a nitrogen-hydrogen bond, two carbonyl groups, and three fluorine atoms in this compound makes it capable of participating in a variety of intermolecular interactions.

The N-H group can act as a hydrogen bond donor, while the carbonyl oxygens are strong hydrogen bond acceptors. The fluorine atoms can also participate in weaker hydrogen bonds and, more significantly, halogen bonding. Computational methods like Atoms in Molecules (AIM) theory can be used to identify and characterize these non-covalent interactions. researchgate.net

In the aforementioned study of 4,6-dinitroisoindoline-1,3-dione, the regioselectivity was controlled by an intramolecular C-H···O=C hydrogen bond that stabilized the transition state. researchgate.net In the solid state, the crystal packing of halogenated pyran analogues was shown to be influenced by hydrogen bonding and other nonbonding interactions involving the halogen atoms. beilstein-journals.org For this compound, computational analysis of its dimer or larger clusters could reveal the preferred modes of intermolecular association, which is critical for understanding its solid-state structure and properties.

Analysis of Intramolecular Hydrogen Bonding Involving Fluorine Atoms

No dedicated studies on the intramolecular hydrogen bonding involving the fluorine atoms of this compound were found in the available scientific literature. While research exists on intramolecular hydrogen bonds in various organic molecules, including those with fluorine, a specific analysis of this phenomenon in this compound, detailing bond strengths, geometries, and effects on molecular stability, has not been published. Theoretical investigations into weak hydrogen bonds, such as C-H---F or N-H---F, are crucial for understanding molecular conformation, but such data is not available for this specific compound.

Exploration of π-Stacking and Halogen Bonding Interactions

There is no available research that specifically explores the π-stacking and halogen bonding interactions of this compound. The trifluorinated aromatic ring and the dione (B5365651) system suggest the potential for both π-stacking and halogen bonding (where fluorine acts as a halogen bond donor or acceptor). mdpi.comyoutube.com However, computational studies quantifying these interactions, determining their role in crystal packing or intermolecular associations, and calculating their energetic contributions have not been performed or published for this molecule. Studies on other fluorinated aromatic compounds demonstrate the importance of these non-covalent interactions in crystal engineering and supramolecular chemistry, but this has not been extended to this compound. rsc.orgmdpi.com

Theoretical Spectroscopy and Molecular Dynamics

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Detailed theoretical predictions of the spectroscopic parameters for this compound are not present in the reviewed literature. While experimental spectral data may exist in proprietary databases, published computational studies that simulate and predict NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis spectra are absent. Such theoretical predictions, often carried out using Density Functional Theory (DFT), are valuable for interpreting experimental data and understanding the electronic structure of a molecule. researchgate.netresearchgate.net For instance, predicted IR spectra can help assign vibrational modes, and simulated UV-Vis spectra can elucidate electronic transitions. vscht.czmdpi.com However, these specific computational analyses for this compound are not available.

Molecular Dynamics Simulations for Conformational Sampling

No publications detailing molecular dynamics (MD) simulations for the conformational sampling of this compound were identified. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, understanding its dynamic behavior in different environments, and identifying stable conformers. nih.govmdpi.comnih.gov This type of analysis would provide insight into the flexibility of the indoline (B122111) ring and the influence of the three fluorine substituents on its dynamics. Despite the broad applicability of MD simulations in drug discovery and materials science, they have not been applied to study the conformational properties of this specific compound in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.